molecular formula C20H17ClN2O4 B2567605 2-(2-chlorophenyl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide CAS No. 1207013-44-2

2-(2-chlorophenyl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2567605
CAS No.: 1207013-44-2
M. Wt: 384.82
InChI Key: KVOKDNXZLRWBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-chlorophenyl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide” is a chemical compound with potential biological activity . It is a derivative of isoxazole, a five-membered heterocyclic compound .


Synthesis Analysis

The compound can be synthesized through a series of reactions. The base-catalyzed Claisen–Schmidt condensation of an aldehyde and a ketone can afford a chalcone, which can be transformed into an isoxazole via oxidative cyclization of the corresponding intermediate oxime . Esterification of the resulting compound followed by hydrolysis of the cyano group can furnish the isoxazole scaffold . The novel amide derivatives can be accumulated in the reaction of the scaffold with the corresponding anilines .


Molecular Structure Analysis

The molecular structure of the compound is supported by FTIR, 1H and 13C NMR, and mass spectra .


Chemical Reactions Analysis

The compound is involved in a series of chemical reactions during its synthesis, including Claisen–Schmidt condensation, oxidative cyclization, esterification, and hydrolysis .


Physical and Chemical Properties Analysis

The compound is a white solid with a melting point of 188–190°C . Further physical and chemical properties are not explicitly mentioned in the available resources.

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

Research on benzothiazolinone acetamide analogs, including spectroscopic and quantum mechanical studies, has shown potential applications in photovoltaic cells due to good light harvesting efficiency and free energy of electron injection. These compounds also exhibit non-linear optical (NLO) activity, indicating potential for use in optical applications. Molecular docking studies have revealed binding interactions with the Cyclooxygenase 1 (COX1) enzyme, suggesting potential therapeutic applications (Mary et al., 2020).

Future Directions

The compound and its derivatives have potential biological activities, making them interesting targets for future research . They could be further explored for their antimicrobial and antioxidant activities, and their potential as anticancer agents . Molecular docking studies could also be carried out to assess their potential as therapeutic agents .

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4/c21-16-4-2-1-3-13(16)10-20(24)22-12-15-11-18(27-23-15)14-5-6-17-19(9-14)26-8-7-25-17/h1-6,9,11H,7-8,10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOKDNXZLRWBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.